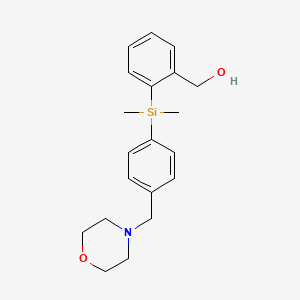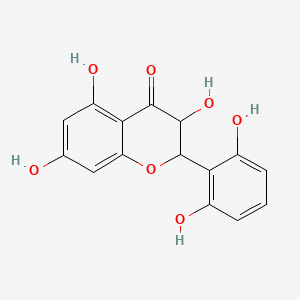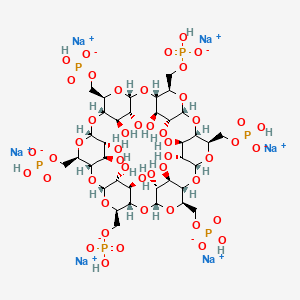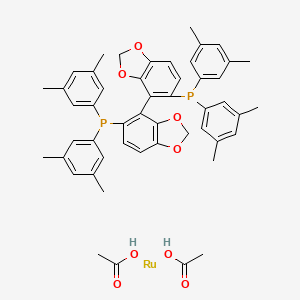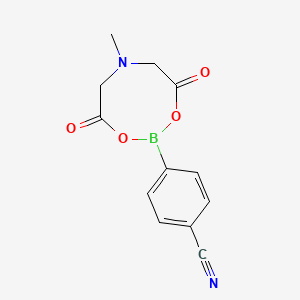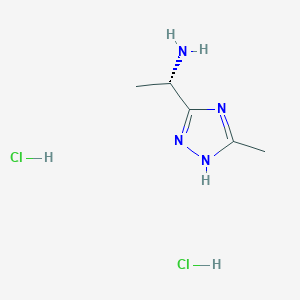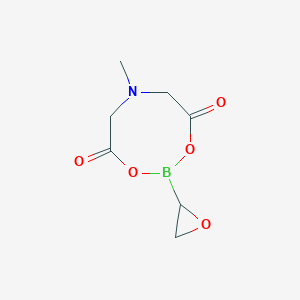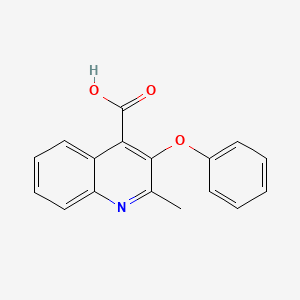
2-Methyl-3-phenoxy-quinoline-4-carboxylic acid
Übersicht
Beschreibung
“2-Methyl-3-phenoxy-quinoline-4-carboxylic acid” is a derivative of quinoline, which is an essential heterocyclic compound due to its versatile applications in the fields of industrial and synthetic organic chemistry . It plays a major role in the field of medicinal chemistry .
Synthesis Analysis
Quinoline and its analogues have been synthesized using various protocols reported in the literature. Some of the well-known classical synthesis protocols include Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols are also useful for the construction and functionalization of this compound .Molecular Structure Analysis
Quinoline has a characteristic double-ring structure containing a benzene ring fused with a pyridine moiety, with the molecular formula C9H7N . The specific molecular structure of “2-Methyl-3-phenoxy-quinoline-4-carboxylic acid” is not available in the retrieved information.Chemical Reactions Analysis
Quinoline and its derivatives participate in various chemical reactions. For instance, dilute HCl can be used to prepare quinoline-4-carboxylic acid in good to excellent yields . The use of enaminone as a replacement for 1,3-dicarbinols improves the yield and practicality of the reaction .Physical And Chemical Properties Analysis
Quinoline is a liquid with a strong odor, sparingly miscible with cold water, but completely miscible with hot water. It is readily soluble in many organic solvents at ambient temperature . The specific physical and chemical properties of “2-Methyl-3-phenoxy-quinoline-4-carboxylic acid” are not available in the retrieved information.Wissenschaftliche Forschungsanwendungen
Anticorrosive Properties
Quinoline derivatives exhibit significant effectiveness as anticorrosive materials due to their ability to form highly stable chelating complexes with surface metallic atoms. This property is leveraged in the development of corrosion inhibitors for protecting metals against degradation, highlighting the potential of quinoline derivatives in materials science and engineering applications (Verma, Quraishi, & Ebenso, 2020).
Biological Activities
Quinoline and quinazoline alkaloids, including their derivatives, have been noted for their significant bioactivities. These compounds have been isolated from natural sources and exhibit a wide range of biological activities such as antitumor, antimicrobial, antifungal, antiparasitic, antiviral, anti-inflammatory, and antioxidant properties. This diversity in activity suggests that 2-Methyl-3-phenoxy-quinoline-4-carboxylic acid could have potential applications in pharmaceutical research and development (Shang et al., 2018).
Optoelectronic Materials
Functionalized quinazolines and pyrimidines, including quinoline derivatives, have been investigated for their applications in optoelectronic materials. These compounds are integral in the development of luminescent small molecules, electroluminescent properties, and as components in organic light-emitting diodes (OLEDs), highlighting the potential of quinoline derivatives in the field of electronics and materials science (Lipunova, Nosova, Charushin, & Chupakhin, 2018).
Sorption Properties
The sorption behavior of phenoxy herbicides, a class related to quinoline derivatives, on soil and organic matter has been thoroughly investigated. Understanding the sorption mechanisms can inform environmental science, particularly in the mitigation of pollution and the design of better agricultural chemical management practices (Werner, Garratt, & Pigott, 2012).
Eigenschaften
IUPAC Name |
2-methyl-3-phenoxyquinoline-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13NO3/c1-11-16(21-12-7-3-2-4-8-12)15(17(19)20)13-9-5-6-10-14(13)18-11/h2-10H,1H3,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USDMAYZDIQNVNN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=C1OC3=CC=CC=C3)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-3-phenoxy-quinoline-4-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




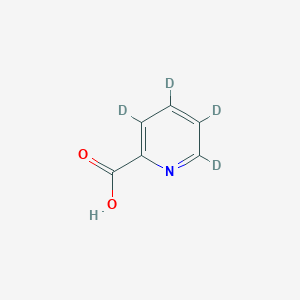
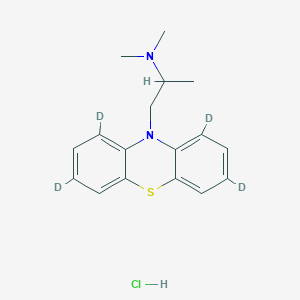
![3-Piperazin-1-yl-1-oxa-2,8-diaza-spiro[4.5]dec-2-ene-8-carboxylic acid tert-butyl ester](/img/structure/B1456417.png)

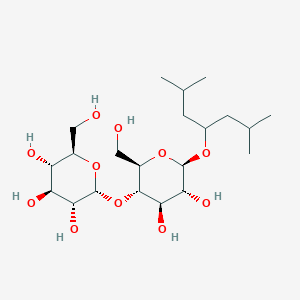
![(8R,9S,13S,14S,17S)-4-(113C)Methoxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol](/img/structure/B1456422.png)
